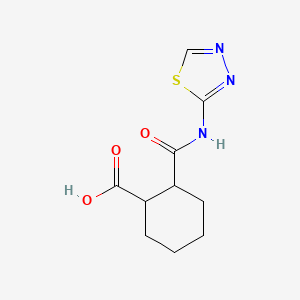

2-(1,3,4-Thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid

Description

2-(1,3,4-Thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid is a bicyclic heterocyclic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl-linked 1,3,4-thiadiazole moiety. The 1,3,4-thiadiazole scaffold is renowned for its bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties, which are enhanced by structural modifications such as carbamoyl linkages and cyclohexane integration . However, its specific pharmacological profile and synthesis optimization remain understudied compared to structurally related analogs.

Properties

IUPAC Name |

2-(1,3,4-thiadiazol-2-ylcarbamoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c14-8(12-10-13-11-5-17-10)6-3-1-2-4-7(6)9(15)16/h5-7H,1-4H2,(H,15,16)(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGLIHRBMPZTPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NC2=NN=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1,3,4-thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(1,3,4-Thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles.

Scientific Research Applications

2-(1,3,4-Thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1,3,4-thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of bacterial cells by interfering with their cell wall synthesis. In cancer cells, it induces apoptosis by activating specific signaling pathways that lead to programmed cell death .

Comparison with Similar Compounds

The following analysis compares 2-(1,3,4-Thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid with key analogs in terms of structural features, synthesis pathways, and bioactivity.

Structural and Functional Group Comparisons

Key Observations :

- Flexibility vs. Rigidity : The cyclohexane ring in the target compound may enhance solubility and bioavailability compared to rigid fused-ring systems (e.g., triazolo-thiadiazoles) .

- Electron-Deficient Moieties : The 1,3,4-thiadiazole core is common across all analogs, but nitro groups in and carbamoyl linkages in the target compound modify electronic profiles, affecting interaction with microbial targets.

Biological Activity

2-(1,3,4-Thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid is a compound that integrates a thiadiazole moiety with a cyclohexanecarboxylic acid structure. This unique combination suggests potential biological activities, particularly in pharmacology. The following sections will explore its biological activity, including cytotoxicity against various cancer cell lines, antimicrobial properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 244.29 g/mol. Its structure features:

- A thiadiazole ring , known for diverse biological activities.

- A cyclohexanecarboxylic acid group that may enhance solubility and bioavailability.

Cytotoxicity

Research indicates that thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.28 | |

| This compound | A549 (lung carcinoma) | 0.52 | |

| 1-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)carbamate | HCT116 (colon cancer) | 3.29 |

These results suggest that the compound possesses potent antiproliferative activity, particularly against breast and lung cancer cells.

Antimicrobial Activity

Thiadiazole derivatives have been studied for their antimicrobial properties. In vitro tests have shown that compounds containing the thiadiazole group can inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

These findings indicate the potential use of thiadiazole derivatives in treating bacterial infections.

The mechanism by which thiadiazole compounds exert their cytotoxic effects involves multiple pathways:

- Inhibition of Tubulin Polymerization : Some studies have shown that these compounds can bind to tubulin and inhibit its polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Thiadiazoles may induce oxidative stress in cells, contributing to their cytotoxic effects .

Study on Anticancer Activity

A study conducted by Parikh et al. (2020) evaluated the anticancer activity of various thiadiazole derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in MCF-7 and A549 cell lines with IC50 values indicating strong efficacy compared to standard chemotherapeutics .

Study on Antimicrobial Efficacy

Villemagne et al. (2020) explored the antimicrobial properties of thiadiazole derivatives against Mycobacterium tuberculosis. The study highlighted that certain derivatives exhibited low MIC values, suggesting potential as novel anti-TB agents .

Q & A

Q. Optimization Tips :

- Monitor pH to avoid premature hydrolysis of intermediates.

- Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic amines.

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Critical techniques include:

- NMR : ¹H/¹³C NMR identifies cyclohexane ring conformation (axial/equatorial protons) and thiadiazole proton environments.

- FT-IR : Confirms carbamoyl C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated mass vs. observed [M+H]⁺).

- X-ray Crystallography : Resolves spatial arrangement of the thiadiazole-carbamoyl moiety .

Q. Table 1: Key Physicochemical Properties

| Parameter | Value | Relevance |

|---|---|---|

| XlogP | ~2.2 | Predicts lipid solubility |

| Hydrogen Bond Donors | 3 | Indicates potential for H-bonding |

| Topological Polar SA | 95.1 Ų | Influences membrane permeability |

How can regioselectivity challenges in thiadiazole ring formation be addressed?

Advanced Research Question

Regioselectivity in thiadiazole synthesis is influenced by:

- Substituent Effects : Electron-withdrawing groups on precursors favor cyclization at specific positions.

- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct cyclization pathways .

- Computational Modeling : DFT calculations predict favorable transition states for ring closure, guiding precursor design .

Example : In Pinner reactions, substituents on thiosemicarbazide precursors dictate whether 1,3,4-thiadiazole or alternative isomers form .

What computational methods are used to predict the bioactivity of this compound and its derivatives?

Advanced Research Question

- Molecular Docking : Screens against target proteins (e.g., enzymes with thiadiazole-binding pockets) using software like AutoDock Vina .

- QSAR Models : Correlate descriptors (e.g., logP, polar surface area) with observed biological activity .

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

How can researchers resolve discrepancies in reported biological activity data for derivatives?

Advanced Research Question

- Standardized Assays : Use consistent cell lines (e.g., NIH/3T3 for cytotoxicity) and controls.

- Metabolite Profiling : LC-MS identifies degradation products that may skew activity results .

- Structural Confirmation : Re-evaluate stereochemistry (e.g., cyclohexane chair conformation) via NOESY NMR .

What methodologies are used to design derivatives with enhanced pharmacokinetic properties?

Advanced Research Question

- Prodrug Strategies : Esterify the carboxylic acid group to improve bioavailability .

- Bioisosteric Replacement : Substitute thiadiazole with 1,2,4-triazole to modulate solubility .

- Hybridization : Link to fragments with known target affinity (e.g., naltrexamine for opioid receptor studies) .

What strategies improve aqueous solubility of this compound?

Basic Research Question

- Salt Formation : Convert carboxylic acid to sodium or potassium salts .

- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro studies.

- PEGylation : Attach polyethylene glycol chains to the cyclohexane ring .

How is the compound’s stability assessed under physiological conditions?

Basic Research Question

- pH Stability Testing : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .

- Thermal Analysis : TGA/DSC identifies decomposition temperatures .

- Light Exposure Studies : UV-Vis spectroscopy detects photodegradation products .

What in silico models predict the toxicity of thiadiazole-containing compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.